1,1,1-Trimethoxyoctane

Description

Properties

IUPAC Name |

1,1,1-trimethoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3/c1-5-6-7-8-9-10-11(12-2,13-3)14-4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEZBIIRXDZCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161838-87-5 | |

| Record name | 161838-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1,1-Trimethoxyoctane chemical properties

An In-depth Technical Guide to 1,1,1-Trimethoxyoctane for Researchers and Drug Development Professionals

Foreword

In the intricate field of organic synthesis, the strategic manipulation of functional groups is fundamental to the construction of complex molecules. Among the arsenal of tools available to the modern chemist, orthoesters stand out for their unique reactivity and stability profile. This guide focuses on this compound, a member of the orthoester family that serves as a versatile intermediate and a robust protecting group. Our objective is to move beyond a superficial listing of properties, providing instead a deep, mechanistic understanding and practical, field-proven insights. This document is crafted for the discerning researcher, scientist, and drug development professional who requires not just data, but a causal understanding of the chemical principles that govern the application of this valuable reagent.

Part 1: Core Chemical Identity and Physicochemical Properties

Nomenclature and Structural Identification

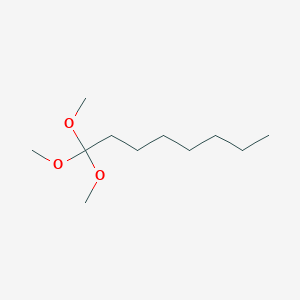

This compound, also known by its synonym Trimethyl Orthooctanoate, is structurally defined by a central carbon atom bonded to an n-octyl group and three methoxy groups. This orthoester is formally derived from octanoic acid.

-

IUPAC Name: this compound

Physicochemical Data

The physical properties of this compound are crucial for its handling, reaction setup, and purification. Below is a summary of its key physicochemical data.

| Property | Value |

| Appearance | Viscous Oil[1] |

| Solubility | Soluble in Dichloromethane[1] |

| Storage Temperature | 2-8°C (Refrigerator)[1] |

Note: Detailed experimental data such as boiling point, density, and refractive index are not consistently available across public chemical databases. Researchers should consult the specific certificate of analysis from their supplier for the most accurate information.

Part 2: Synthesis and Core Reactivity

Synthesis: The Pinner Reaction

The most established and reliable method for synthesizing orthoesters from nitriles is the Pinner reaction.[4][5][6] This acid-catalyzed process involves the reaction of a nitrile (octanenitrile) with an alcohol (methanol) to first form an imidate salt, known as a Pinner salt. This intermediate subsequently reacts with excess alcohol to yield the final orthoester product.[5][6][7]

Conceptual Workflow of the Pinner Reaction:

Caption: Stepwise mechanism of the acid-catalyzed hydrolysis of an orthoester.

This predictable reactivity is the cornerstone of its application as a protecting group in organic synthesis.

Part 3: Applications in Drug Development and Synthesis

Carboxylic Acid Protection

The primary role of this compound in complex synthesis is as a protecting group for carboxylic acids. [8]The resulting orthoester is inert to many reagents, including strong bases (e.g., organolithiums, Grignard reagents), nucleophiles, and hydrides, allowing for selective transformations on other parts of a molecule. [9] Workflow for Carboxylic Acid Protection and Deprotection:

Caption: General workflow illustrating the utility of orthoesters as protecting groups.

The mild acidic conditions required for deprotection (e.g., acetic acid in THF/water) ensure that many other acid-sensitive functional groups can be preserved, providing a high degree of orthogonality in a synthetic strategy. [10]

Part 4: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling orthoesters should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

-

Moisture Sensitivity: Orthoesters are sensitive to moisture and acid. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

Incompatibility: Keep away from strong acids and oxidizing agents.

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Disclaimer: This information is for guidance only. Always consult the material safety data sheet (MSDS) provided by your specific supplier before handling this chemical.

Conclusion

This compound is a reagent of significant utility, embodying the principles of functional group protection and controlled reactivity. Its synthesis via the Pinner reaction and its predictable, acid-labile nature make it a reliable component in the synthetic chemist's toolkit. For professionals in drug discovery and development, a comprehensive understanding of its properties, from synthesis to application and safe handling, is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

-

Kwart, H., & Price, M. B. (1960). Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Ortho esters. Journal of the American Chemical Society. (Available at: [Link])

-

Bouab, O., Lamaty, G., Moreau, C., Pomares, O., Deslongchamps, P., & Ruest, L. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-573. (Available at: [Link])

-

Pluth, M. D., Bergman, R. G., & Raymond, K. H. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Science, 316(5821), 85-88. (Available at: [Link])

-

Chemguide. (n.d.). The Mechanism for the Acid Catalysed Hydrolysis of Esters. (Available at: [Link])

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (Available at: [Link])

-

Wikipedia. (n.d.). Ortho ester. (Available at: [Link])

-

University of Wisconsin-Madison. (n.d.). Protecting Groups. (Available at: [Link])

-

J-GLOBAL. (n.d.). This compound | Chemical Substance Information. (Available at: [Link])

-

Wipf, P. (2000). Synthetic Applications of Ortho Esters. SYNLETT, 2000(6), 853-854. (Available at: [Link])

-

PubChem. (n.d.). 1,1,1-Trimethoxy-2-chloroethane. (Available at: [Link])

-

Wikipedia. (n.d.). Pinner reaction. (Available at: [Link])

-

Global Substance Registration System (GSRS). (n.d.). 1,1,1-TRIMETHOXYETHANE. (Available at: [Link])

-

Tundo, P., Rossetti, A., & Arico, F. (2013). Solvent- and catalyst-free Pinner reaction for the synthesis of trimethyl-orthoesters: the case of trimethylorthobenzoate. Green Chemistry, 15(7), 1885-1889. (Available at: [Link])

-

PubChemLite. (n.d.). This compound (C11H24O3). (Available at: [Link])

-

SynArchive. (n.d.). Pinner Reaction. (Available at: [Link])

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. (Available at: [Link])

-

Slideshare. (n.d.). Protection and deprotection of carboxylic acid. (Available at: [Link])

-

Journal of Organic Chemistry. (n.d.). The Hydrolysis of Carboxylic Ortho Esters. (Available at: [Link])

Sources

- 1. usbio.net [usbio.net]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. PubChemLite - this compound (C11H24O3) [pubchemlite.lcsb.uni.lu]

- 4. Ortho ester - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. iris.unive.it [iris.unive.it]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

An In-depth Technical Guide to the Synthesis of 1,1,1-Trimethoxyoctane from Octanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,1-trimethoxyoctane, a valuable orthoester, commencing from the readily available starting material, octanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a robust two-step synthetic pathway, encompassing the initial Fischer esterification of octanoic acid to methyl octanoate, followed by the subsequent conversion of the methyl ester intermediate to the target this compound. Each step is presented with a detailed experimental protocol, mechanistic insights, and critical considerations for reaction optimization and safety. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. This guide aims to serve as a practical and authoritative resource for the successful laboratory-scale synthesis of this compound.

Introduction: The Significance of Orthoesters

Orthoesters are a unique class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom.[1] Their distinct structural feature imparts them with versatile reactivity, making them valuable intermediates and protecting groups in organic synthesis.[2][3] this compound, the subject of this guide, finds potential applications as a precursor in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its synthesis from an inexpensive feedstock like octanoic acid is of significant interest for cost-effective chemical production.

This guide will focus on a logical and efficient two-step synthesis, prioritizing procedural clarity, scientific rigor, and safety.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from octanoic acid is most effectively achieved through a two-step process. This strategy is outlined below and depicted in the workflow diagram.

Caption: Overall synthetic workflow for this compound.

Step 1: Fischer Esterification of Octanoic Acid

The initial step involves the conversion of octanoic acid to its corresponding methyl ester, methyl octanoate. The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] Using an excess of methanol not only serves as a reagent but also drives the equilibrium towards the product side.

Step 2: Conversion of Methyl Octanoate to this compound

The second and more nuanced step is the transformation of the methyl octanoate intermediate into the target orthoester. While several methods exist for orthoester synthesis, a direct and efficient conversion from a methyl ester is a key consideration. This guide will explore a plausible and reasoned protocol for this conversion.

Experimental Protocols

3.1. Step 1: Synthesis of Methyl Octanoate via Fischer Esterification

This protocol is based on the well-established Fischer esterification reaction.

3.1.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Octanoic Acid | 144.21 | 28.84 g | 0.2 |

| Methanol | 32.04 | 128.16 g (162 mL) | 4.0 |

| Sulfuric Acid (conc.) | 98.08 | 1.96 g (1.1 mL) | 0.02 |

3.1.2. Procedure

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanoic acid (28.84 g, 0.2 mol) and methanol (162 mL, 4.0 mol).

-

Slowly and with caution, add concentrated sulfuric acid (1.1 mL, 0.02 mol) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.

-

Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl octanoate.

-

Purify the crude product by vacuum distillation to yield pure methyl octanoate as a colorless liquid.

3.2. Step 2: Synthesis of this compound from Methyl Octanoate

3.2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl Octanoate | 158.24 | 15.82 g | 0.1 |

| Sodium Methoxide | 54.02 | 10.8 g | 0.2 |

| Anhydrous Methanol | 32.04 | 100 mL | - |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |

3.2.2. Procedure

-

Strictly anhydrous conditions are essential for this reaction. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve methyl octanoate (15.82 g, 0.1 mol) in anhydrous diethyl ether (50 mL).

-

In a separate flask, prepare a solution of sodium methoxide (10.8 g, 0.2 mol) in anhydrous methanol (100 mL). Caution: Sodium methoxide is a strong base and is corrosive and flammable. Handle with appropriate personal protective equipment in a fume hood.[7][8][9][10][11]

-

Slowly add the sodium methoxide solution to the stirred solution of methyl octanoate at room temperature.

-

After the addition is complete, heat the reaction mixture to a gentle reflux for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by adding it to a stirred mixture of ice-cold saturated ammonium chloride solution (100 mL) and diethyl ether (100 mL).

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous potassium carbonate (orthoesters are sensitive to acidic drying agents), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Reaction Mechanisms

4.1. Fischer Esterification

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps, as illustrated below.

Caption: Mechanism of the Fischer Esterification.

4.2. Orthoester Formation

The conversion of a methyl ester to a trimethyl orthoester with sodium methoxide likely proceeds through a nucleophilic acyl substitution followed by further reaction. The exact mechanism can be complex and may involve the formation of a ketene acetal intermediate. A plausible pathway is the initial addition of methoxide to the ester carbonyl, followed by elimination of methanol to form a more reactive species that can then be attacked by two more equivalents of methoxide.

Characterization of this compound

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the three equivalent methoxy groups (around 3.2-3.4 ppm). The protons of the octyl chain will appear as a series of multiplets in the aliphatic region (0.8-1.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary orthoester carbon (C(OCH₃)₃) in the range of 110-120 ppm. The methoxy carbons will appear around 50 ppm, and the signals for the octyl chain carbons will be observed in the aliphatic region.

-

FT-IR: The infrared spectrum will be characterized by the absence of a carbonyl (C=O) stretching band (around 1740 cm⁻¹) from the starting methyl octanoate and the presence of strong C-O stretching bands in the 1150-1000 cm⁻¹ region.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product (C₁₁H₂₄O₃, MW: 204.31 g/mol ).

Purification and Handling

Orthoesters are generally sensitive to acidic conditions, which can lead to their hydrolysis back to the corresponding ester.[12] Therefore, all purification and handling steps should be performed under neutral or basic conditions.

-

Work-up: During the reaction work-up, it is crucial to use basic or neutral aqueous solutions (e.g., sodium bicarbonate, brine) for washing. Acidic washes must be avoided.

-

Drying Agents: Anhydrous potassium carbonate or sodium sulfate are suitable drying agents. Acidic drying agents like magnesium sulfate should be avoided.

-

Chromatography: If column chromatography is necessary for purification, a neutral stationary phase like alumina or silica gel deactivated with a base (e.g., triethylamine) should be used.

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture and acidic vapors.

Safety Considerations

-

Octanoic Acid: Corrosive and can cause skin and eye burns.

-

Methanol: Flammable and toxic by inhalation, ingestion, and skin contact.

-

Sulfuric Acid: Highly corrosive and a strong oxidizing agent.

-

Sodium Methoxide: Highly corrosive, flammable solid that reacts violently with water.[7][8][9][10][11] It should be handled in a glovebox or under a dry, inert atmosphere.

-

Diethyl Ether: Extremely flammable and forms explosive peroxides upon standing.

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. A thorough risk assessment should be conducted before commencing any experimental work.[13]

Conclusion

This in-depth technical guide provides a comprehensive and practical framework for the synthesis of this compound from octanoic acid. By following the detailed two-step protocol, researchers can reliably prepare this valuable orthoester in the laboratory. The emphasis on mechanistic understanding, procedural rationale, and safety precautions is intended to empower scientists to not only successfully execute the synthesis but also to adapt and optimize the methodology for their specific research needs.

References

- Sodium Methoxide - Safety D

- Safety First: Understanding the Hazards and Handling of Sodium Methoxide. (n.d.).

- aks760 - sodium methoxide, 95%. (2015). Gelest, Inc.

- material safety data sheet sodium methoxide (powder). (n.d.). Alkali Metals Limited.

- Proposed mechanism for the formation of orthoesters. (n.d.).

- (PDF) Synthetic Applications of Ortho Esters. (2025).

- Sodium methoxide MSDS. (2010). Actylis Lab Solutions.

- The electrochemical synthesis of highly fluorinated orthoesters. (n.d.).

- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020). RSC Publishing.

- Trimethyl Orthoformate as a Highly Selective Mono-C-Methylating Agent for Arylacetonitriles. (n.d.). IRIS.

- Trimethyl orthoform

- US20200190129A1 - Orthoester compositions for affinity purification of oligonucleotides. (n.d.).

- High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acet

- Ortho ester synthesis. (n.d.). Organic Chemistry Portal.

- Mechanism help - Esterification with trimethyl orthoform

- Process For Preparation Of Orthoesters. (n.d.). Quick Company.

- After cooling to room temperature, the flask is backfilled with argon and charged with. (n.d.). Organic Syntheses Procedure.

- The Chemistry Behind Trimethyl Orthoformate: Synthesis and Reaction Mechanisms. (n.d.).

- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure.

- Organic Syntheses Procedure. (n.d.).

- Esters and Orthoesters as Alkylating Agents at High Temperature. Applications to Continuous-flow Processes. (n.d.).

- HU220897B1 - Process for preparing orthoesters. (n.d.).

- 6 - Organic Syntheses Procedure. (n.d.).

- 4 - Organic Syntheses Procedure. (n.d.).

- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

- The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024).

- Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Deriv

- Trimethyl orthoacetate(1445-45-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Trimethyl orthopropionate(24823-81-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Economic Showdown: Synthesizing Octyl Octanoate for Research and Development. (n.d.). Benchchem.

- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (n.d.).

- ¹H NMR monitoring of orthoester metathesis reaction (C6D6, 400 MHz, 298...). (n.d.).

- ORTHOBUTYRIC ACID, TRIMETHYL ESTER - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- US8378132B2 - Process for producing methyl esters. (n.d.).

- Methyl Octanoate | C9H18O2 | CID 8091. (n.d.). PubChem - NIH.

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl Octanoate | C9H18O2 | CID 8091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. gelest.com [gelest.com]

- 10. alkalimetals.com [alkalimetals.com]

- 11. actylislab.com [actylislab.com]

- 12. Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

1,1,1-Trimethoxyoctane IUPAC name and structure

An In-Depth Technical Guide to 1,1,1-Trimethoxyoctane (Trimethyl Orthooctanoate)

Abstract

This technical guide provides a comprehensive overview of this compound, an aliphatic orthoester of significant interest to professionals in organic synthesis and drug development. The document elucidates its fundamental chemical properties, including its IUPAC nomenclature, structure, and the characteristic reactivity of the orthoester functional group. Detailed methodologies for its synthesis, purification, and characterization are presented, grounded in established chemical principles. The guide further explores its primary applications as a robust protecting group for carboxylic acids and as a versatile synthetic intermediate, for instance, in the development of neuraminidase inhibitors.[1] Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting. This document serves as a critical resource for researchers seeking to leverage the unique chemical attributes of this compound in their work.

Nomenclature, Structure, and Chemical Identifiers

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is This compound .[2][3][4] It is also commonly referred to by its semi-systematic name, Trimethyl orthooctanoate , which reflects its conceptual origin as the trimethyl ester of the hypothetical orthooctanoic acid.

Chemical Structure

This compound is classified as an orthoester. Orthoesters are organic compounds featuring a central carbon atom bonded to three alkoxy groups.[5][6][7] In this specific molecule, an n-heptyl group and three methoxy groups are attached to the same carbon atom, which constitutes the orthoester functional core.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Key Chemical Identifiers

Quantitative and identifying data for this compound are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 161838-87-5 | [1][8] |

| Molecular Formula | C₁₁H₂₄O₃ | [1][2] |

| Molecular Weight | 204.31 g/mol | [1] |

| SMILES | CCCCCCCC(OC)(OC)OC | [2][3] |

| InChI Key | SAEZBIIRXDZCAB-UHFFFAOYSA-N | [2][3] |

The Orthoester Functional Group: A Primer

A deep understanding of the orthoester functional group, RC(OR')₃, is essential to effectively utilize this compound. The reactivity of the molecule is almost entirely dictated by this core.

General Structure and Reactivity

The central carbon atom of an orthoester is in the +3 oxidation state and is bonded to three electronegative oxygen atoms. This arrangement makes the carbon highly electron-deficient and, therefore, susceptible to nucleophilic attack, particularly after activation by an acid catalyst.[9]

Mechanism of Acid-Catalyzed Hydrolysis

Orthoesters are notably stable under neutral and basic conditions but are readily hydrolyzed in the presence of mild aqueous acid.[5][6] This reactivity is a cornerstone of their use as protecting groups. The hydrolysis proceeds via a dialkoxycarbenium ion intermediate, ultimately yielding a standard ester and two equivalents of alcohol.

Diagram 1. Generalized mechanism of acid-catalyzed orthoester hydrolysis.

Synthesis of this compound

Synthetic Pathways Overview

The synthesis of orthoesters can be achieved through several established methods. The most common laboratory-scale approach is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an excess of alcohol.[5][9] This method requires strictly anhydrous conditions to prevent side reactions. An alternative route involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide.[5] For this compound, the Pinner reaction starting from octanenitrile is a viable and well-documented pathway.

Detailed Experimental Protocol: Pinner Reaction from Octanenitrile

This protocol describes a representative lab-scale synthesis of this compound.

Materials and Equipment:

-

Octanenitrile (1 equiv.)

-

Anhydrous Methanol (≥10 equiv.)

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Three-neck round-bottom flask with magnetic stirrer, gas inlet, and condenser

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and distillation

Procedure:

-

Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a gas inlet tube, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). The entire apparatus must be flame-dried under an inert atmosphere (e.g., Argon or Nitrogen) and allowed to cool.

-

Reaction Mixture: Charge the flask with octanenitrile (e.g., 12.5 g, 0.1 mol) and anhydrous methanol (e.g., 48 g, 1.5 mol) dissolved in 100 mL of anhydrous diethyl ether.

-

HCl Addition: Cool the flask in an ice bath to 0°C. Bubble anhydrous hydrogen chloride gas through the stirred solution for approximately 1-2 hours. The reaction is exothermic and should be monitored. The formation of a white precipitate (imido ester hydrochloride) is expected.

-

Alcoholysis: After the HCl addition is complete, seal the flask and allow it to stand at room temperature for 48-72 hours. During this time, the intermediate imido ester hydrochloride reacts with the excess methanol to form the orthoester and ammonium chloride.[5]

-

Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and dissolve the ammonium chloride precipitate. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the aqueous layer twice with diethyl ether. Combine all organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Physicochemical and Spectroscopic Properties

Physical Properties

Orthoesters are typically colorless liquids with distinct, often pungent, odors.[6][10] They are generally soluble in common organic solvents like ethanol and ether but have very slight solubility in water.[6]

| Property | Predicted/Typical Value |

| Appearance | Colorless Liquid |

| Odor | Pungent, characteristic |

| Boiling Point | ~200-220 °C (estimated at atm. pressure) |

| Density | ~0.9 g/cm³ (estimated) |

| Solubility | Soluble in ethanol, ether; slightly soluble in water |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structure of the synthesized product.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a sharp singlet at approximately 3.2-3.3 ppm, integrating to 9 protons, corresponding to the three equivalent methoxy groups (-OCH₃). The signals for the heptyl chain (-(CH₂)₆CH₃) will appear in the upfield region (approx. 0.8-1.6 ppm), with a characteristic triplet for the terminal methyl group around 0.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should feature a key signal for the quaternary orthoester carbon (C-1) in the range of 110-120 ppm. The methoxy carbons will appear around 50 ppm. The signals for the eight carbons of the octyl chain will be observed in the typical aliphatic region (approx. 14-40 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong C-H stretching bands just below 3000 cm⁻¹ and a series of strong C-O stretching bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹. The absence of a strong C=O stretch (around 1700-1750 cm⁻¹) is a key indicator of product purity and the absence of the hydrolyzed ester.

Applications in Organic Synthesis

This compound is a valuable reagent due to the versatile reactivity of its orthoester group.

Role as a Carboxylic Acid Protecting Group

One of the most important applications of orthoesters is the protection of carboxylic acids.[5][11][12] The orthoester functionality is robust against nucleophiles and strong bases, making it an ideal mask for the acidic and electrophilic nature of a carboxyl group during multi-step syntheses.

Diagram 2. Workflow illustrating the use of an orthoester as a protecting group.

Utility as a Synthetic Intermediate

-

Bodroux-Chichibabin Aldehyde Synthesis: Orthoesters can react with Grignard reagents to produce aldehydes after an acidic workup.[5][6] This provides a method for formylation or acylation.

-

Synthesis of Bioactive Molecules: this compound has been specifically cited as a reagent used in the synthesis of neuraminidase inhibitor compounds, highlighting its relevance in medicinal chemistry and drug development.[1]

Safety and Handling

GHS Hazard Information

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, related orthoesters and aliphatic ethers present known hazards.

-

Flammability: Likely a flammable or combustible liquid.[13] Keep away from heat, sparks, and open flames.[14]

-

Toxicity: Handle with care, avoiding inhalation and ingestion.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Ground containers when transferring to prevent static discharge.

Storage and Disposal

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

-

Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functional and versatile chemical tool for the modern organic chemist. Its defining feature, the orthoester group, imparts a unique reactivity profile that is expertly exploited for the protection of carboxylic acids and as a precursor in various synthetic transformations. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, enables researchers and drug development professionals to effectively integrate this valuable reagent into their synthetic strategies, paving the way for the efficient construction of complex molecular targets.

References

-

Wikipedia. Ortho ester. [Link]

-

Indian Journal of Chemistry. Reaction of orthoesters with alcohols in the presence of acidic catalysts: A study. [Link]

-

Wikipedia. Trimethyl orthoformate. [Link]

-

Royal Society of Chemistry. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]

-

National Center for Biotechnology Information. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Potential: The Versatility of Trimethyl Orthoformate as a Synthesis Reagent. [Link]

-

Ataman Kimya. TRIMETHYL ORTHOFORMATE. [Link]

-

ACS Publications. DMOBO: An Improvement on the OBO Orthoester Protecting Group. [Link]

- Google Patents.

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

-

ACS Publications. THE REACTION OF CERTAIN ORTHOESTERS WITH ALDEHYDES. [Link]

-

PubChemLite. This compound (C11H24O3). [Link]

-

ACS Publications. Cyclic orthoester functions as new protecting groups in nucleosides. [Link]

-

J-GLOBAL. This compound | Chemical Substance Information. [Link]

-

Taylor & Francis. Orthoesters – Knowledge and References. [Link]

-

National Center for Biotechnology Information. 1,1,1-Trimethoxybutane | C7H16O3 | CID 123512 - PubChem. [Link]

-

Monogel. Safety Data Sheet. [Link]

-

ACS Publications. THE REACTION OF CERTAIN ORTHOESTERS WITH ALDEHYDES | The Journal of Organic Chemistry. [Link]

-

Pharmaffiliates. CAS No : 161838-87-5| Chemical Name : this compound. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. PubChemLite - this compound (C11H24O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. This compound (>80%) | LGC Standards [lgcstandards.com]

- 5. Ortho ester - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 10. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]

The Orthoester Frontier: A Technical Guide to 1,1,1-Trimethoxyoctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug development, orthoesters represent a versatile and powerful class of compounds. Among these, 1,1,1-Trimethoxyoctane, a key trimethyl orthooctanoate, has emerged as a reagent of significant interest. This guide serves as a comprehensive technical resource on this compound, focusing on its fundamental chemical identity and critical safety data to ensure its effective and safe application in research and development.

Part 1: Core Chemical Identity

Chemical Structure and Properties

This compound is characterized by a central carbon atom bonded to three methoxy groups (-OCH₃) and an octyl group (-C₈H₁₇). This structure imparts upon it the classic reactivity of an orthoester, making it a valuable tool in organic synthesis.

The Chemical Abstracts Service (CAS) has assigned the number 161838-87-5 to this compound, providing a unique and unambiguous identifier for this compound in scientific literature and chemical databases.

Molecular Formula: C₁₁H₂₄O₃[1][2]

Molecular Weight: 204.31 g/mol [1][2]

Synonyms: Trimethyl Orthooctanoate[3]

Part 2: Comprehensive Safety & Handling Protocols

The following safety data is derived from the Safety Data Sheet (SDS) for this compound (>80%) provided by LGC Standards. It is imperative that this information is consulted and adhered to before handling this chemical.

Hazard Identification

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are recommended:

-

Inhalation: If fumes or vapors are inhaled, move the individual to fresh air and seek medical attention if respiratory irritation or other symptoms develop.

-

Skin Contact: Should the chemical come into contact with skin, immediately flush the affected area with copious amounts of water and remove contaminated clothing. If skin irritation persists, seek medical advice.

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical professional.

Fire-Fighting Measures

Given its classification as a combustible liquid, appropriate fire-fighting measures must be in place.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed. Vapors may be heavier than air and can travel to a source of ignition and flash back.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

-

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Take precautionary measures against static discharge.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is between 2-8°C.[3]

-

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Part 3: Experimental Workflow & Visualization

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal. Adherence to this workflow is a critical component of a comprehensive laboratory safety program.

Sources

A Spectroscopic Investigation of 1,1,1-Trimethoxyoctane: A Technical Guide

Introduction

1,1,1-Trimethoxyoctane is an orthoester, a class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. Specifically, it is the trimethyl ortho-ester of octanoic acid. Orthoesters like this compound are valuable intermediates in organic synthesis, often serving as protecting groups for carboxylic acids or as precursors for the synthesis of other molecules. Their synthesis can be achieved via methods like the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2][3][4] The unique structural feature of the orthoester functional group, with a central carbon attached to three oxygen atoms, imparts distinct spectroscopic characteristics that are crucial for its identification and characterization.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this guide will focus on a comprehensive prediction and interpretation of its spectroscopic signature based on established principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of orthoesters.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of a central quaternary carbon (C1) bonded to a heptyl chain and three methoxy groups. This structure dictates the number and type of signals expected in its various spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts, multiplicities, and integrations for both ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum of this compound is expected to show distinct signals for the methoxy protons and the protons of the octyl chain. The protons on carbons adjacent to the oxygen atoms will be deshielded and thus appear at a higher chemical shift (downfield).[5][6][7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H8 (CH₃) | ~0.88 | Triplet (t) | 3H |

| H3-H7 (-CH₂-) | ~1.2-1.4 | Multiplet (m) | 10H |

| H2 (-CH₂-) | ~1.5-1.6 | Multiplet (m) | 2H |

| H9, H10, H11 (-OCH₃) | ~3.2-3.4 | Singlet (s) | 9H |

Causality behind Predictions:

-

H8: The terminal methyl group is in a typical alkane environment, hence its upfield chemical shift.[8][9] It is split into a triplet by the adjacent two protons on C7.

-

H3-H7: These methylene protons are in the middle of the alkyl chain, far from the influence of the electronegative oxygen atoms, resulting in a complex, overlapping multiplet in the typical alkane region.[8]

-

H2: The methylene group alpha to the orthoester carbon (C1) is slightly deshielded compared to the other methylene groups in the chain, causing it to appear slightly further downfield.

-

H9, H10, H11: The nine protons of the three equivalent methoxy groups are directly attached to oxygen, a highly electronegative atom, which causes a significant downfield shift.[5][10] Since there are no adjacent protons, the signal will be a singlet.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The carbon of the orthoester functional group is expected to have a characteristic chemical shift.[11]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C8 | ~14 |

| C6, C7 | ~22-23 |

| C4, C5 | ~29-30 |

| C3 | ~31-32 |

| C2 | ~35-40 |

| C9, C10, C11 | ~50-55 |

| C1 | ~110-120 |

Causality behind Predictions:

-

C8 to C2: These carbons of the alkyl chain will have chemical shifts in the typical alkane region.[12][13][14] The chemical shifts generally increase as they get closer to the electron-withdrawing orthoester group.

-

C9, C10, C11: The carbons of the methoxy groups are attached to an electronegative oxygen atom, which deshields them, causing them to appear in the range of 50-80 ppm, typical for ether-like carbons.[5][15]

-

C1: The quaternary carbon of the orthoester is bonded to three oxygen atoms, leading to a significant downfield shift. A reported value for a similar orthoester carbon is around 121.1 ppm.[11]

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by C-H and C-O stretching vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³ hybridized) | 2850-3000 | Strong |

| C-O stretch (orthoester) | 1050-1150 | Strong, multiple bands |

| CH₂ bend | ~1465 | Medium |

| CH₃ bend | ~1375 | Medium |

Causality behind Predictions:

-

C-H stretch: The absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching in the alkyl chain and methoxy groups.

-

C-O stretch: The most diagnostic feature for an orthoester is the strong C-O stretching absorption.[16] Unlike esters, there will be no C=O stretch around 1700 cm⁻¹.[17][18] The region between 1050-1150 cm⁻¹ is characteristic for ethers and orthoesters, and due to the three C-O bonds, multiple strong bands are expected in this region.[5][19][20][21]

-

CH₂ and CH₃ bend: These are characteristic bending vibrations for alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion: For this compound (C₁₁H₂₄O₃), the predicted monoisotopic mass is 204.1725 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum may be weak or absent due to the instability of the orthoester.

Predicted Fragmentation Pattern: Orthoesters are known to be labile, and their fragmentation is often initiated by the loss of one of the alkoxy groups.[22][23]

-

Loss of a methoxy radical (•OCH₃): This would lead to a fragment ion at m/z 173. This is a common initial fragmentation step.

-

Loss of methanol (CH₃OH): A rearrangement followed by the loss of a neutral methanol molecule could result in a fragment at m/z 172.

-

Cleavage of the C1-C2 bond: This would generate a heptyl radical and a [C(OCH₃)₃]⁺ ion at m/z 105.

-

Further fragmentation of the alkyl chain: The octyl chain can undergo typical fragmentation, leading to a series of peaks separated by 14 mass units (CH₂).[24]

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: a. Weigh approximately 10-20 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. c. Gently swirl the vial to ensure the sample is fully dissolved. d. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition (¹H NMR): a. Insert the NMR tube into the spectrometer. b. Tune and shim the instrument to optimize the magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum using a 90° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 2-5 seconds. d. Process the data by applying a Fourier transform, phase correction, and baseline correction. e. Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Data Acquisition (¹³C NMR): a. Following ¹H NMR, switch the spectrometer to the ¹³C channel. b. Acquire a proton-decoupled ¹³C NMR spectrum using a spectral width of approximately 250 ppm. c. A larger number of scans will be required due to the low natural abundance of ¹³C. d. Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: IR Spectroscopy Data Acquisition (ATR)

-

Instrument Preparation: a. Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: a. Place a small drop of liquid this compound directly onto the ATR crystal. b. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. c. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. b. Label the significant peaks with their corresponding wavenumbers.

Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: a. Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: a. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: a. The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: a. The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: a. The resulting mass spectrum is plotted as relative intensity versus m/z. b. Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound relies on the predictable and distinct features of its orthoester and alkyl functionalities. The ¹H NMR spectrum is defined by a prominent singlet for the nine methoxy protons and characteristic signals for the octyl chain. The ¹³C NMR spectrum is highlighted by the downfield signal of the quaternary orthoester carbon. The IR spectrum's most telling feature is the strong C-O stretching in the absence of a carbonyl absorption. Finally, mass spectrometry would likely show fragmentation patterns initiated by the cleavage of the labile C-O bonds of the orthoester group. Together, these spectroscopic techniques provide a comprehensive and self-validating system for the structural confirmation of this compound.

References

-

Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895. [Link]

-

Bedini, A., et al. (2013). A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. RSC Advances, 3(31), 12695-12701. [Link]

-

SynArchive. Pinner Reaction. [Link]

-

Chemistry LibreTexts. Ether Infrared spectra. [Link]

-

UCLA Chemistry and Biochemistry. Pinner reaction. [Link]

-

Grokipedia. Ortho ester. [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

-

ResearchGate. The Pinner reaction for orthoester synthesis. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

-

Zaikin, V. G., & Varlamov, A. V. (2012). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Current Organic Chemistry, 16(1), 2-25. [Link]

-

YouTube. (2020). Lecture No-6 CHO-351 Mass Spectrometry Fragmentation Pattern of Aromatic Ester and Ortho Effect. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(8), 685-695. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

eCampusOntario Pressbooks. (2021). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

-

Crich, D., & Sun, S. (1997). On the Role of Neighboring Group Participation and Ortho Esters in β-Xylosylation: 13C NMR Observation of a Bridging 2-Phenyl-1,3-dioxalenium Ion. The Journal of Organic Chemistry, 62(5), 1198-1199. [Link]

-

van der Pol, M. A., et al. (2018). Synthesis and complete NMR characterization of methacrylateendcapped poly(ortho-esters). European Polymer Journal, 105, 33-40. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

SpectraBase. Orthoformic acid, triallyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

YouTube. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem). [Link]

-

Afonso, C. A. M., et al. (2001). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Magnetic Resonance in Chemistry, 39(8), 473-476. [Link]

-

University of Delhi. 13C NMR spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

YouTube. (2018). Chemical Shift In NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

-

SpectraBase. Orthobenzoic acid, triethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

-

YouTube. (2019). Carbon-13 NMR Spectroscopy. [Link]

-

ChemRxiv. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

chemeurope.com. Orthoester. [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. compoundchem.com [compoundchem.com]

- 14. youtube.com [youtube.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. grokipedia.com [grokipedia.com]

- 17. rockymountainlabs.com [rockymountainlabs.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. chem.libretexts.org [chem.libretexts.org]

Solubility of 1,1,1-Trimethoxyoctane in organic solvents

An In-Depth Technical Guide to the Solubility of 1,1,1-Trimethoxyoctane in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. As a key orthoester in various synthetic applications, understanding its solubility profile is paramount for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document delves into the core principles governing its solubility, presents a qualitative solubility profile based on its chemical structure, and provides detailed experimental protocols for quantitative determination.

Introduction to this compound

This compound, also known as trimethyl orthooctanoate, is an organic compound classified as an orthoester.[1] Orthoesters are characterized by a central carbon atom bonded to three alkoxy groups.[2][3] In the case of this compound, this core structure is attached to a heptyl chain, resulting in the molecular formula C11H24O3 and a molecular weight of 204.31 g/mol .[1][4]

Chemical Structure:

Figure 1: Chemical structure of this compound

Typically a viscous oil or colorless liquid, this compound serves as a versatile reagent and intermediate in organic synthesis.[1][3] Its applications include use as a protecting group for carboxylic acids and in the formation of other complex organic molecules.[2][3] Like other orthoesters, it is stable under neutral or basic conditions but is sensitive to acidic environments, where it can undergo hydrolysis.[2][3]

Core Principles of Solubility: A Molecular Perspective

The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. The solubility of this compound in a given organic solvent is determined by the balance of these forces.

Key Intermolecular Forces at Play:

-

Van der Waals Forces (London Dispersion Forces): The long octyl chain of this compound contributes significantly to its nonpolar character, leading to substantial van der Waals interactions. These forces are the primary drivers for its solubility in nonpolar solvents.

-

Dipole-Dipole Interactions: The presence of three electronegative oxygen atoms in the trimethoxy group creates a polar region in the molecule, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms can act as hydrogen bond acceptors. This allows for some degree of interaction with protic solvents like alcohols.

The overall solubility of this compound is a composite of these interactions. The long nonpolar octyl chain suggests good solubility in nonpolar solvents, while the polar orthoester group promotes solubility in more polar environments.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative and predictive profile can be constructed based on its chemical structure and the general properties of orthoesters. Orthoesters are generally known to be soluble in or miscible with organic solvents.[3]

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High / Miscible | The long octyl chain of this compound will have strong van der Waals interactions with nonpolar aliphatic solvents. |

| Aromatic | Toluene, Benzene | High / Miscible | Similar to nonpolar aliphatic solvents, solubility is driven by van der Waals forces. |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | This compound is reported to be soluble in dichloromethane.[5] These solvents are polar aprotic and can engage in dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are polar aprotic solvents that can effectively solvate the orthoester group through dipole-dipole interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High / Miscible | These polar aprotic solvents will have favorable dipole-dipole interactions with the polar head of this compound. |

| Esters | Ethyl Acetate | High / Miscible | Ethyl acetate is a moderately polar aprotic solvent that should readily dissolve this compound. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The ability of the oxygen atoms in this compound to act as hydrogen bond acceptors will promote solubility. However, the long nonpolar tail may limit miscibility compared to shorter-chain orthoesters. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The strong polarity of these solvents will lead to favorable dipole-dipole interactions. |

Experimental Protocols for Solubility Determination

For a liquid solute like this compound, a precise and reproducible method for determining solubility is crucial. The following protocol outlines a robust approach using the shake-flask method followed by quantitative analysis.

Shake-Flask Method for Equilibrium Saturation

This method is designed to create a saturated solution of this compound in the solvent of interest at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker bath

-

Sealed vials (e.g., 20 mL glass vials with PTFE-lined caps)

-

Analytical balance

-

Micropipettes

Procedure:

-

Preparation of Vials: Into a series of labeled, tared vials, add a precise volume of the chosen organic solvent (e.g., 10.0 mL).

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A typical equilibration time is 24-48 hours. It is advisable to determine the optimal equilibration time empirically by analyzing samples at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration of this compound in the solvent phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 12 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a micropipette. Take care not to disturb the undissolved solute phase.

Quantitative Analysis by Gas Chromatography (GC)

Gas chromatography is a suitable analytical technique for determining the concentration of this compound in the saturated solvent phase.

Materials and Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a nonpolar or mid-polarity column like DB-1 or DB-5)

-

Volumetric flasks

-

Syringes for GC injection

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the same organic solvent used for the solubility test. The concentration range of these standards should bracket the expected solubility.

-

Sample Preparation: Dilute the aliquot of the saturated solution obtained from the shake-flask method with the pure solvent to a concentration that falls within the calibration range.

-

GC Analysis: Inject the calibration standards and the diluted sample into the GC-FID system.

-

Data Analysis: Construct a calibration curve by plotting the peak area of this compound against the concentration for the standard solutions. Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor. This concentration represents the solubility of this compound in the chosen solvent at the experimental temperature.

Data Presentation and Visualization

A clear and logical workflow is essential for accurate solubility determination. The following diagram illustrates the key steps in the experimental protocol.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

This compound exhibits favorable solubility characteristics in a broad spectrum of organic solvents, a property attributable to its dual nonpolar and polar structural features. While quantitative data remains sparse, a strong theoretical and qualitative understanding allows for informed solvent selection in synthetic and formulation applications. For precise quantitative needs, the detailed experimental protocol provided herein offers a reliable and accurate methodology. This guide serves as a foundational resource for researchers and professionals working with this versatile orthoester.

References

- Grokipedia. Ortho ester.

- Alfa Chemistry. Ortho Esters.

- Pharmaffili

- United States Biological. This compound CAS: 161838-87-5.

- LGC Standards. This compound (>80%).

Sources

Thermal stability of 1,1,1-Trimethoxyoctane

An In-Depth Technical Guide to the Thermal Stability of 1,1,1-Trimethoxyoctane

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. As direct literature on the thermal decomposition of this specific orthoester is not extensively available, this document synthesizes foundational principles of orthoester chemistry with robust analytical methodologies. It is designed for researchers, chemists, and formulation scientists who require a deep, practical understanding of the molecule's behavior under thermal stress, moving beyond simple data points to the causality behind its stability profile.

Foundational Principles: The Chemical Nature of this compound

This compound is an orthoester, a functional group characterized by three alkoxy groups attached to a single carbon atom.[1] This structure can be viewed as the product of exhaustive alkylation of the unstable orthocarboxylic acid, octanoic acid. The key to understanding its stability lies in the central quaternary carbon, which is highly electron-deficient and thus susceptible to cleavage.

While orthoesters are known for their utility as protecting groups and synthetic intermediates, their primary vulnerability is sensitivity to hydrolysis. In the presence of even mild aqueous acid, they readily hydrolyze to form the corresponding ester and alcohol.[1][2] Therefore, any assessment of thermal stability must be carefully designed to decouple it from hydrolytic degradation, as trace amounts of water or acidic impurities can dominate the degradation profile.

Postulated Thermal Decomposition Pathways

Under anhydrous conditions, the thermal degradation of this compound can be postulated to proceed through several pathways. The dominant mechanism is highly dependent on the purity of the material and the composition of the surrounding atmosphere.

Pathway A: Acid-Catalyzed Thermal Decomposition

This is the most probable degradation route in non-ideal conditions. Trace acidic impurities, potentially residual catalysts from synthesis (e.g., HCl from a Pinner reaction), can protonate one of the methoxy groups.[1] This initiates a cascade that is mechanistically similar to hydrolysis, leading to the formation of methyl octanoate and dimethyl ether, or subsequent breakdown products.

Caption: Postulated acid-catalyzed thermal decomposition pathway for this compound.

Pathway B: Concerted Pyrolytic Decomposition (Anhydrous, Neutral)

In a rigorously pure, aprotic, and anhydrous environment, a concerted, non-ionic mechanism may occur at elevated temperatures. This pathway is analogous to the pyrolysis of certain esters and could involve a six-membered ring transition state, leading to the formation of 1-octene, methyl formate, and methanol. This is a higher-energy pathway and would likely require significantly higher temperatures than acid-catalyzed decomposition.

Caption: Hypothetical concerted pyrolytic decomposition pathway under inert conditions.

Experimental Framework for Stability Assessment

A multi-technique approach is essential for a comprehensive evaluation. Thermogravimetric Analysis (TGA) quantifies mass loss, Differential Scanning Calorimetry (DSC) identifies thermal events, and Evolved Gas Analysis (EGA) by Mass Spectrometry identifies the decomposition products, which is critical for mechanistic elucidation.

Workflow for Comprehensive Thermal Analysis

Caption: Integrated workflow for the thermal stability assessment of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the analysis. This is critical to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. The choice of heating rate is a balance between resolution and experimental time; a slower rate can provide better resolution of complex events.[3]

-

-

Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition (T_onset) is determined using the tangent method on the primary mass loss step from the resulting TGA curve.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures and enthalpies of thermal events such as melting, boiling, and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: In an inert atmosphere, weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The hermetic seal is essential to contain the sample and its vapor below the boiling point, allowing for the detection of a decomposition exotherm.

-

Atmosphere: Maintain a nitrogen purge gas flow (20-50 mL/min) over the sensor.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 350°C at 10°C/min.

-

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic peaks (melting) and exothermic peaks (decomposition).[4][5] A sharp exotherm occurring concurrently with mass loss in the TGA is strong evidence of thermal decomposition.

Protocol 3: Evolved Gas Analysis via TGA-GC-MS

Objective: To identify the chemical nature of volatile products released during thermal decomposition, enabling mechanism validation.

Methodology:

-

Instrumentation: Utilize a TGA instrument coupled via a heated transfer line to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

TGA Conditions: Run the same TGA temperature program as described in Protocol 1.

-

TGA-MS Interface: Maintain the heated transfer line at a temperature high enough to prevent condensation of evolved products (e.g., 250°C) but low enough to prevent further degradation.

-

GC-MS Parameters:

-

GC Column: Select a mid-polarity column (e.g., DB-5ms or equivalent) suitable for separating a range of potential products from non-polar (1-octene) to polar (methanol).

-

GC Program: Use a temperature program that provides good separation of expected volatiles (e.g., hold at 40°C for 2 min, then ramp to 250°C at 15°C/min).

-

MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 15-300.

-

-

Data Analysis: Identify the temperature ranges of gas evolution from the TGA curve. Analyze the corresponding GC-MS chromatograms and mass spectra from those ranges. Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the decomposition products.[6][7]

Data Synthesis and Interpretation

The power of this approach lies in combining the data from all three techniques. The table below presents a hypothetical but realistic dataset for this compound containing trace acidic impurities.

| Parameter | Technique | Observation | Interpretation |

| Onset Temperature (T_onset) | TGA | ~185°C | The temperature at which significant mass loss begins. |

| Mass Loss (185-250°C) | TGA | ~65% | Corresponds to the loss of two methoxy groups as methanol and rearrangement. |

| Thermal Event | DSC | Sharp exotherm at 190°C | Indicates that the decomposition process is exothermic. |

| Evolved Gas Products (at 190°C) | TGA-GC-MS | Methyl octanoate, Methanol | Confirms the acid-catalyzed decomposition pathway (Pathway A). The absence of 1-octene or methyl formate rules out the concerted pyrolytic pathway at this temperature. |

This combined analysis strongly indicates that for this particular sample, the thermal stability is limited by an acid-catalyzed decomposition mechanism that initiates around 185°C. A sample with higher purity would be expected to exhibit a significantly higher T_onset.

Factors Influencing Stability and Best Practices

-